molecular formula C8H8BrClF3N B13596101 3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride

3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride

Cat. No.: B13596101
M. Wt: 290.51 g/mol
InChI Key: ZQNXLLWDEATCDF-UHFFFAOYSA-N
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Description

3-Bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride is a chemical compound with the molecular formula C8H8BrClF3N It is a derivative of aniline, characterized by the presence of bromine, methyl, and trifluoromethyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride typically involves multiple steps. One common method includes the bromination of N-methyl-4-(trifluoromethyl)aniline, followed by the formation of the hydrochloride salt. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst and an appropriate solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the removal of the bromine or trifluoromethyl groups, yielding simpler aniline derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure makes it a useful probe in biological studies, especially in understanding the interactions of halogenated aromatic compounds with biological systems.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Industrially, the compound is used in the manufacture of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    4-Bromo-3-(trifluoromethyl)aniline: Similar in structure but lacks the N-methyl group.

    3-(Trifluoromethyl)aniline: Lacks both the bromine and N-methyl groups.

    4-(Trifluoromethyl)aniline: Lacks the bromine group.

Uniqueness: The presence of both bromine and trifluoromethyl groups, along with the N-methyl substitution, makes 3-bromo-N-methyl-4-(trifluoromethyl)anilinehydrochloride unique. These functional groups confer distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C8H8BrClF3N

Molecular Weight

290.51 g/mol

IUPAC Name

3-bromo-N-methyl-4-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H7BrF3N.ClH/c1-13-5-2-3-6(7(9)4-5)8(10,11)12;/h2-4,13H,1H3;1H

InChI Key

ZQNXLLWDEATCDF-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)C(F)(F)F)Br.Cl

Origin of Product

United States

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